![molecular formula C22H19N5O3S B2935558 2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(3-nitrophenyl)acetamide CAS No. 850157-31-2](/img/structure/B2935558.png)
2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(3-nitrophenyl)acetamide
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Overview
Description
The compound “2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(3-nitrophenyl)acetamide” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system consisting of a pyrazole ring fused with a pyrimidine ring . This core is substituted with various functional groups, including a phenyl ring, a thioacetamide group, and a nitrophenyl group.
Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the presence of the various substituents. The phenyl rings could participate in π-π stacking interactions, and the nitro group could engage in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro group could make it more polar, while the phenyl rings could contribute to its hydrophobicity .Scientific Research Applications
Radioligand Development for PET Imaging
A series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related to the specified compound, has been identified as selective ligands for the translocator protein (18 kDa), which is significant for developing radioligands like [18F]DPA-714 for positron emission tomography (PET) imaging. This application allows for the non-invasive study of biological processes at the molecular level, providing valuable insights into neuroinflammation and potential neurodegenerative disease markers (Dollé et al., 2008).
Antimicrobial Activity
Compounds derived from a similar chemical structure, including various pyrazolo[1,5-a]pyrimidine derivatives, have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit significant activity against a range of microbial agents, highlighting their potential as leads for developing new antimicrobial agents (Bondock et al., 2008).
Insecticidal Assessment
Derivatives of thiadiazole, related to the chemical structure of interest, have been synthesized and assessed for their insecticidal effects against the cotton leafworm, Spodoptera littoralis. This research demonstrates the potential of these compounds in developing new, effective insecticides (Fadda et al., 2017).
Anticancer Activity
A study on pyrazolo[3,4-d]pyrimidin-4-one derivatives reveals their synthesis and subsequent testing for anticancer activity against human breast adenocarcinoma cell lines. Such research underscores the therapeutic potential of these compounds in cancer treatment, suggesting that modifications to the pyrazolo[1,5-a]pyrimidine scaffold could yield potent anticancer agents (Abdellatif et al., 2014).
Enzyme Inhibition for Therapeutic Applications
The design and synthesis of 3-aminopyrazolo[3,4-d]pyrimidinones have been explored as inhibitors of phosphodiesterase 1 (PDE1), with applications in treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. Such inhibitors offer a promising approach to modulating intracellular signaling pathways for therapeutic benefits (Li et al., 2016).
Future Directions
properties
IUPAC Name |
2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-(3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3S/c1-14-11-20(31-13-19(28)24-17-9-6-10-18(12-17)27(29)30)26-22(23-14)21(15(2)25-26)16-7-4-3-5-8-16/h3-12H,13H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMUCJSIAQJBSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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